molecular formula C11H12N2O3 B13175971 5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione CAS No. 13500-25-9

5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione

Cat. No.: B13175971
CAS No.: 13500-25-9
M. Wt: 220.22 g/mol
InChI Key: XZCXEWTXDGNIOK-UHFFFAOYSA-N
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Description

5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol It is known for its unique structure, which includes a hydroxyphenyl group and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 4-hydroxybenzyl alcohol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction mixture is then purified through crystallization or other purification techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione
  • 5-Methylimidazolidine-2,4-dione
  • 4-Hydroxyphenylimidazolidine-2,4-dione

Uniqueness

5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione is unique due to the presence of both a hydroxyphenyl group and a methyl group on the imidazolidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research .

Properties

CAS No.

13500-25-9

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O3/c1-11(9(15)12-10(16)13-11)6-7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3,(H2,12,13,15,16)

InChI Key

XZCXEWTXDGNIOK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2=CC=C(C=C2)O

Origin of Product

United States

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